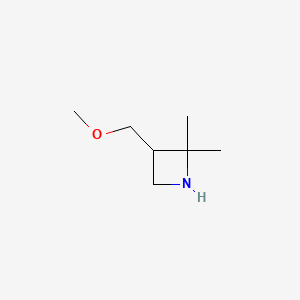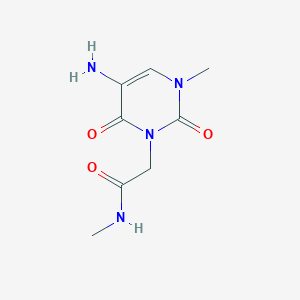
4-(3-Fluorophenoxy)butane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenoxy)butane-1-sulfonyl chloride typically involves the reaction of 3-fluorophenol with butane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenoxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group, which is a good leaving group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Scientific Research Applications
4-(3-Fluorophenoxy)butane-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenoxy)butane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with nucleophilic sites on target molecules . This reactivity is utilized in various chemical modifications and synthesis processes .
Comparison with Similar Compounds
Similar Compounds
4-(3-Chlorophenoxy)butane-1-sulfonyl chloride: Similar in structure but with a chlorine atom instead of a fluorine atom.
4-(3-Bromophenoxy)butane-1-sulfonyl chloride: Similar in structure but with a bromine atom instead of a fluorine atom.
4-(3-Methylphenoxy)butane-1-sulfonyl chloride: Similar in structure but with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 4-(3-Fluorophenoxy)butane-1-sulfonyl chloride imparts unique chemical properties, such as increased electronegativity and reactivity, compared to its analogs with different substituents . This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
Molecular Formula |
C10H12ClFO3S |
|---|---|
Molecular Weight |
266.72 g/mol |
IUPAC Name |
4-(3-fluorophenoxy)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H12ClFO3S/c11-16(13,14)7-2-1-6-15-10-5-3-4-9(12)8-10/h3-5,8H,1-2,6-7H2 |
InChI Key |
XFKASDJUMYDSFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13491176.png)
![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate](/img/structure/B13491178.png)
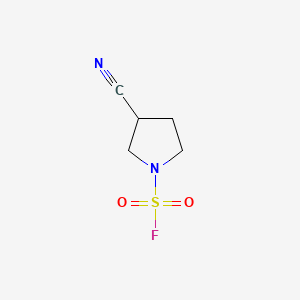
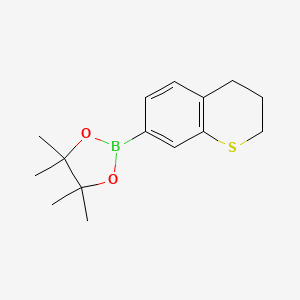
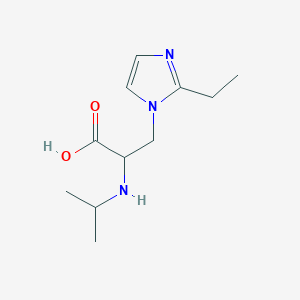
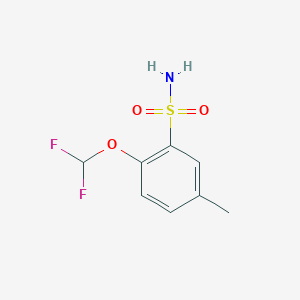
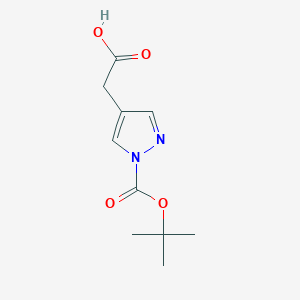
![2-Cyanobenzo[b]thiophene-3-sulfonamide](/img/structure/B13491211.png)
![rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid](/img/structure/B13491228.png)
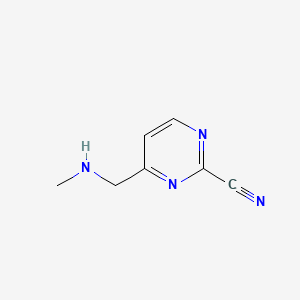
![2-Azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13491246.png)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13491254.png)
